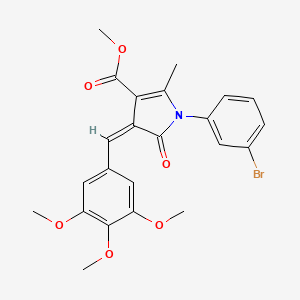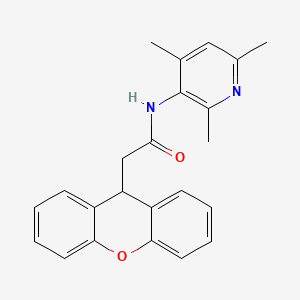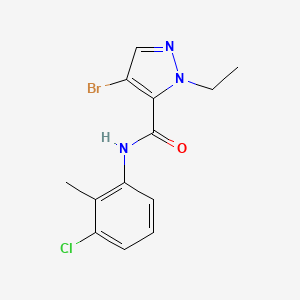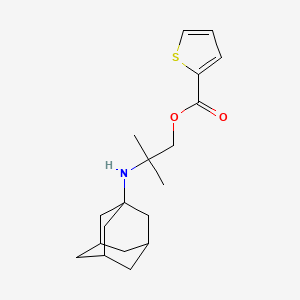![molecular formula C28H32N2O3S B11066144 N-[2-(2-benzylphenoxy)ethyl]-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11066144.png)
N-[2-(2-benzylphenoxy)ethyl]-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzylphenoxy group, a diethylcarbamoyl group, and a sulfanylbenzamide group. Its molecular formula is C26H30N2O3S, and it is often used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-(2-benzylphenoxy)ethylamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with diethylcarbamoyl chloride and a thiol reagent under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-2-METHYL-BENZAMIDE: Known for its use in organic synthesis and as an intermediate in chemical reactions.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N2O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]-2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzamide |
InChI |
InChI=1S/C28H32N2O3S/c1-3-30(4-2)27(31)21-34-26-17-11-9-15-24(26)28(32)29-18-19-33-25-16-10-8-14-23(25)20-22-12-6-5-7-13-22/h5-17H,3-4,18-21H2,1-2H3,(H,29,32) |
InChI Key |
OAMAZUZVEUCEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11066065.png)
![(3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11066066.png)

![(2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11066077.png)

![2-{[4-amino-6-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066086.png)
![2,2,2-trifluoroethyl 2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11066092.png)


![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide](/img/structure/B11066117.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11066121.png)
![2''-Amino-7'',9''-dimethyldispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2',3':4,5]thieno[2,3-b]pyridine]-3''-carbonitrile](/img/structure/B11066126.png)


